molecular formula C16H15NO6 B14919380 methyl 3-({[N-(furan-2-ylcarbonyl)glycyl]oxy}methyl)benzoate

methyl 3-({[N-(furan-2-ylcarbonyl)glycyl]oxy}methyl)benzoate

Cat. No.: B14919380
M. Wt: 317.29 g/mol
InChI Key: DOUFGQZSSNSBDF-UHFFFAOYSA-N
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Description

METHYL 3-[({2-[(2-FURYLCARBONYL)AMINO]ACETYL}OXY)METHYL]BENZOATE: is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-[({2-[(2-FURYLCARBONYL)AMINO]ACETYL}OXY)METHYL]BENZOATE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with an amine to form the furan-2-carbonyl amide. This intermediate is further reacted with methyl 3-hydroxybenzoate under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: METHYL 3-[({2-[(2-FURYLCARBONYL)AMINO]ACETYL}OXY)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols.

Scientific Research Applications

METHYL 3-[({2-[(2-FURYLCARBONYL)AMINO]ACETYL}OXY)METHYL]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[({2-[(2-FURYLCARBONYL)AMINO]ACETYL}OXY)METHYL]BENZOATE involves its interaction with specific molecular targets. The furan ring and benzoate ester groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • METHYL 3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
  • METHYL 3-({[(2-FURYLCARBONYL)AMINO]CARBOXY}AMINO)BENZOATE

Comparison: METHYL 3-[({2-[(2-FURYLCARBONYL)AMINO]ACETYL}OXY)METHYL]BENZOATE is unique due to its specific ester linkage and the presence of both furan and benzoate groups

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

methyl 3-[[2-(furan-2-carbonylamino)acetyl]oxymethyl]benzoate

InChI

InChI=1S/C16H15NO6/c1-21-16(20)12-5-2-4-11(8-12)10-23-14(18)9-17-15(19)13-6-3-7-22-13/h2-8H,9-10H2,1H3,(H,17,19)

InChI Key

DOUFGQZSSNSBDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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